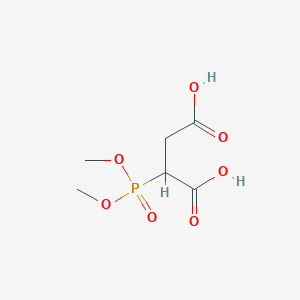
2-(Dimethoxyphosphoryl)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethoxyphosphoryl)butanedioic acid is an organophosphorus compound with the molecular formula C6H11O7P It is characterized by the presence of a butanedioic acid backbone with a dimethoxyphosphoryl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphoryl)butanedioic acid typically involves the reaction of butanedioic acid derivatives with dimethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures the economic viability of the production process. Purification steps, such as crystallization or distillation, are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethoxyphosphoryl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Substitution: The dimethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine oxide derivatives.
Aplicaciones Científicas De Investigación
2-(Dimethoxyphosphoryl)butanedioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug formulations.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(Dimethoxyphosphoryl)butanedioic acid involves its interaction with molecular targets, such as enzymes or receptors. The dimethoxyphosphoryl group can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The pathways involved may include phosphorylation or dephosphorylation processes, which are critical in regulating cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Succinic Acid:
Malathion: An organophosphorus insecticide with a similar phosphoric acid ester structure.
Dimethyl Phosphite: A precursor used in the synthesis of 2-(Dimethoxyphosphoryl)butanedioic acid.
Uniqueness
This compound is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
92780-64-8 |
|---|---|
Fórmula molecular |
C6H11O7P |
Peso molecular |
226.12 g/mol |
Nombre IUPAC |
2-dimethoxyphosphorylbutanedioic acid |
InChI |
InChI=1S/C6H11O7P/c1-12-14(11,13-2)4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10) |
Clave InChI |
MHYBTUDDHCNROR-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(CC(=O)O)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















